2-((5-((((Isopropyl(phenyl)amino)methyl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide
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Overview
Description
2-((5-((((Isopropyl(phenyl)amino)methyl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((((Isopropyl(phenyl)amino)methyl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, followed by the introduction of the isopropyl(phenyl)amino group and the m-tolylacetamide moiety. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((5-((((Isopropyl(phenyl)amino)methyl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-((5-((((Isopropyl(phenyl)amino)methyl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or tool for studying biological processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-((5-((((Isopropyl(phenyl)amino)methyl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and other functional groups in the molecule can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-isopropyl-5-methyl-phenol: This compound shares some structural similarities but lacks the triazole ring and other functional groups present in 2-((5-((((Isopropyl(phenyl)amino)methyl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide.
(2-Isopropyl-5-methyl-phenoxy)-acetic acid methyl ester: Another structurally related compound, but with different functional groups and properties.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and the presence of the triazole ring, which imparts stability and versatility in chemical reactions. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
618441-55-7 |
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Molecular Formula |
C28H31N5OS2 |
Molecular Weight |
517.7 g/mol |
IUPAC Name |
N-(3-methylphenyl)-2-[[4-phenyl-5-[(N-propan-2-ylanilino)methylsulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C28H31N5OS2/c1-21(2)32(24-13-6-4-7-14-24)20-35-18-26-30-31-28(33(26)25-15-8-5-9-16-25)36-19-27(34)29-23-12-10-11-22(3)17-23/h4-17,21H,18-20H2,1-3H3,(H,29,34) |
InChI Key |
ZHVBXPFCVQNHCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CSCN(C4=CC=CC=C4)C(C)C |
Origin of Product |
United States |
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